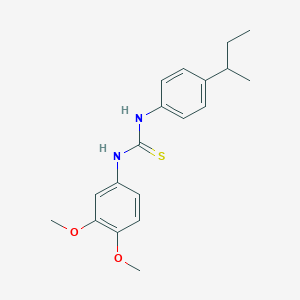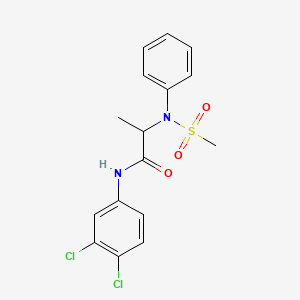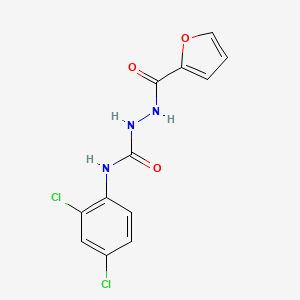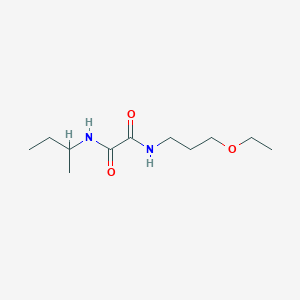![molecular formula C16H14F2N2O3 B4115354 N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(2,4-difluorophenyl)urea](/img/structure/B4115354.png)
N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(2,4-difluorophenyl)urea
Übersicht
Beschreibung
N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(2,4-difluorophenyl)urea, commonly known as BDBU, is a chemical compound that has been extensively studied for its potential use in scientific research. BDBU is a urea derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a number of different fields.
Wirkmechanismus
The mechanism of action of BDBU is not fully understood, but it is thought to act as a nucleophilic catalyst, facilitating a variety of reactions by stabilizing transition states and lowering activation energies. BDBU has also been shown to interact with a number of different enzymes and proteins, suggesting that it may have a more complex mode of action than originally thought.
Biochemical and Physiological Effects:
BDBU has a number of biochemical and physiological effects, including the ability to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. BDBU has also been shown to have antifungal and antibacterial properties, and has been studied for its potential use in cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using BDBU in lab experiments is its versatility, as it can be used in a wide variety of reactions and applications. BDBU is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one limitation of using BDBU is that it can be difficult to handle, as it is highly reactive and can be toxic if not handled properly.
Zukünftige Richtungen
There are a number of exciting future directions for research involving BDBU, including its potential use in drug discovery and as a catalyst in green chemistry reactions. BDBU may also have applications in the field of materials science, as it has been shown to have interesting properties when incorporated into polymers and other materials. Further research is needed to fully understand the mechanism of action of BDBU and its potential applications in a variety of different fields.
Wissenschaftliche Forschungsanwendungen
BDBU has been used in a variety of scientific research applications, including as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a ligand for metal complexes. BDBU has also been studied for its potential use in drug discovery, as it has been shown to have a number of interesting pharmacological properties.
Eigenschaften
IUPAC Name |
1-[1-(1,3-benzodioxol-5-yl)ethyl]-3-(2,4-difluorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N2O3/c1-9(10-2-5-14-15(6-10)23-8-22-14)19-16(21)20-13-4-3-11(17)7-12(13)18/h2-7,9H,8H2,1H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLGPDAWGSUKHCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCO2)NC(=O)NC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49824230 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-(2,4-difluorophenyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-({[(2-methoxy-4-nitrophenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B4115271.png)
![2-(4-chlorophenyl)-7-nitro-9H-[1,2,4]triazolo[5,1-b][1,3]benzothiazin-9-ol](/img/structure/B4115283.png)
![N-{[4-({[(2,3-dichlorophenyl)amino]carbonyl}amino)phenyl]sulfonyl}benzamide](/img/structure/B4115301.png)
![4-butoxy-3,5-dichloro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4115316.png)
![N-{1-[4-allyl-5-({2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4115326.png)
![N-butyl-N-ethyl-2,2-dimethyl-5-(4-morpholinyl)-1,4-dihydro-2H-pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazin-8-amine](/img/structure/B4115334.png)

![2-[(5-{2-[(3,4-dichlorophenyl)amino]-2-oxoethyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methyl-4-nitrophenyl)acetamide](/img/structure/B4115345.png)


![2-{4-[2-(4,5-dimethyl-1,3-thiazol-2-yl)-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]phenoxy}acetamide](/img/structure/B4115372.png)

![ethyl 2-({[2-(3,4,5-triethoxybenzoyl)hydrazino]carbonothioyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4115377.png)
![2-[(4-tert-butylphenyl)sulfonyl]-N-(1-phenylethyl)hydrazinecarbothioamide](/img/structure/B4115382.png)